1-(3-Iodopropyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
1-(3-Iodopropyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound that belongs to the class of purine derivatives It is characterized by the presence of an iodopropyl group attached to the purine ring, which is a bicyclic structure composed of a pyrimidine ring fused to an imidazole ring
Preparation Methods
The synthesis of 1-(3-Iodopropyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,7-dimethylxanthine, which serves as the core structure.
Iodopropylation: The iodopropyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of 3,7-dimethylxanthine with 1,3-diiodopropane in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Chemical Reactions Analysis
1-(3-Iodopropyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Substitution Reactions: The iodopropyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The purine ring can undergo oxidation and reduction reactions, which can modify the electronic properties of the compound.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules, such as in the synthesis of nucleoside analogs.
Common reagents and conditions used in these reactions include bases like sodium hydride, solvents such as dimethyl sulfoxide (DMSO), and catalysts like palladium for coupling reactions. Major products formed from these reactions depend on the specific nucleophiles or reagents used.
Scientific Research Applications
1-(3-Iodopropyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of antiviral and anticancer drugs.
Biological Studies: The compound is used in studies to investigate the biological activity of purine derivatives and their interactions with biological targets.
Chemical Biology: It serves as a probe in chemical biology to study enzyme mechanisms and protein-ligand interactions.
Material Science: The compound’s unique chemical properties make it useful in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3-Iodopropyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with molecular targets such as enzymes and receptors. The iodopropyl group can enhance the compound’s binding affinity to these targets through halogen bonding and hydrophobic interactions. The purine ring can participate in hydrogen bonding and π-π stacking interactions, which are crucial for the compound’s biological activity. The specific pathways involved depend on the target and the context of its use in medicinal or biological research.
Comparison with Similar Compounds
1-(3-Iodopropyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione can be compared with other similar compounds such as:
1-(3-Bromopropyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione: Similar structure but with a bromine atom instead of iodine, which affects its reactivity and biological activity.
1-(3-Chloropropyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione:
1-(3-Fluoropropyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione: The fluorine atom provides unique electronic properties and can influence the compound’s interaction with biological targets.
The uniqueness of this compound lies in the presence of the iodopropyl group, which imparts distinct reactivity and binding characteristics compared to its halogenated analogs.
Properties
IUPAC Name |
1-(3-iodopropyl)-3,7-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IN4O2/c1-13-6-12-8-7(13)9(16)15(5-3-4-11)10(17)14(8)2/h6H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHUHHFSOKRRJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)CCCI |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10515392 |
Source
|
Record name | 1-(3-Iodopropyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10515392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60971-83-7 |
Source
|
Record name | 1-(3-Iodopropyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10515392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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